![molecular formula C25H22N4O2 B5578392 2-{[7-(2-furylmethyl)-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}ethanol](/img/structure/B5578392.png)

2-{[7-(2-furylmethyl)-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}ethanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

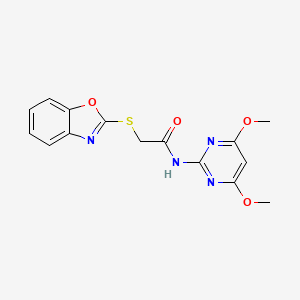

This section aims to provide an overview of research related to pyrrolo[2,3-d]pyrimidin-4-yl derivatives, which are of significant interest due to their diverse pharmacological activities and applications in chemical synthesis. These compounds, including variations like "2-{[7-(2-furylmethyl)-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}ethanol," are studied for their potential as inhibitors, their structural characteristics, and their reactivity under various conditions.

Synthesis Analysis

The synthesis of pyrrolo[2,3-d]pyrimidin-4-yl derivatives often involves multi-step reactions, starting from simple precursors like substituted acetophenones, and employing methods such as the reaction with aminoethanol derivatives. An example includes the synthesis of novel 2-(2-amino-6-phenyl-4-pyrimidinylamino) ethanol derivatives through reactions involving ketene dithioacetal and aminoethanol or l-amino-2-propanol, leading to the corresponding substituted 2-methyleneoxazolidines utilized in further synthetic steps (Ravi Kumar et al., 2017).

Molecular Structure Analysis

The molecular structure of related compounds is often determined using techniques like X-ray crystallography, revealing details about the arrangement of atoms, bond lengths, angles, and interactions within the crystal lattice. For instance, the structure of similar amino alcohol ligands useful in asymmetric catalysis has been elucidated, highlighting the presence of intramolecular hydrogen bonds that can influence reactivity and stereochemical outcomes of reactions (E. Reinheimer et al., 2012).

Chemical Reactions and Properties

Pyrrolo[2,3-d]pyrimidin-4-yl derivatives participate in various chemical reactions, reflecting their reactivity and potential application in synthetic chemistry. For example, their reactions with pyridine-2-carbaldehyde and subsequent complexation with CuII and CdII have been studied, revealing the potential of such compounds to act as ligands in coordination chemistry and their interactions with metal ions (Z. Mardani et al., 2019).

科学的研究の応用

Synthetic Methods and Chemical Transformations

Research on furans and pyrroles underscores their importance as synthons in chemical synthesis, found extensively in natural products, pharmaceutical agents, and materials. Techniques for preparing 2-substituted 3-furfurals from 3-furfural via organolithium, Grignard, and organozinc reagents, followed by novel oxidative rearrangement, illustrate advanced methodologies for creating complex molecules with potential applications in material science and pharmaceuticals (Kelly et al., 2008). Such synthetic strategies could be relevant for modifying the given compound to enhance its application scope.

Pharmacological Activities

Compounds structurally related to pyrimidines have shown a wide range of biological activities. For instance, derivatives of pyrimidin-4-ones, akin to the core structure of the compound , have displayed antiviral activity (Legraverend et al., 1985). This suggests potential research applications of the compound in developing new antiviral agents, provided that it shares similar pharmacophore features.

Material Science and Catalysis

The utilization of phosphino groups in peptide chemistry, as demonstrated by the use of 2-(diphenylphosphino)ethyl group for carboxyl-protection, highlights the compound's potential application in material science and catalysis. The ease of introduction and removal under mild conditions suggests its utility in synthesizing complex peptides and polymers with precise structural requirements (Chantreux et al., 1984).

Molecular Docking and Drug Design

Complexation studies involving aminoethanol derivatives with metals have revealed insights into molecular docking and ligand design, particularly in creating compounds with specific biological activities. For example, complexes formed with copper and cadmium have been characterized and analyzed for interaction with biomolecules, suggesting applications in designing metal-based drugs and understanding their interaction mechanisms at the molecular level (Mardani et al., 2019).

作用機序

The compound is part of a series of compounds that have been synthesized as potential inhibitors of Protein Kinase B (PKB or Akt), an important component of intracellular signaling pathways regulating growth and survival . PKB is a key downstream component in the phosphatidylinositol-3 kinase (PI3K) signaling pathway .

将来の方向性

The compound is part of a series of compounds that have been synthesized as potential inhibitors of Protein Kinase B (PKB or Akt), an important component of intracellular signaling pathways regulating growth and survival . These compounds have potential as antitumor agents , suggesting that future research could focus on further optimizing these compounds and evaluating their efficacy in preclinical and clinical studies.

特性

IUPAC Name |

2-[[7-(furan-2-ylmethyl)-5,6-diphenylpyrrolo[2,3-d]pyrimidin-4-yl]amino]ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N4O2/c30-14-13-26-24-22-21(18-8-3-1-4-9-18)23(19-10-5-2-6-11-19)29(25(22)28-17-27-24)16-20-12-7-15-31-20/h1-12,15,17,30H,13-14,16H2,(H,26,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJUQKIQEFGKYJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N(C3=NC=NC(=C23)NCCO)CC4=CC=CO4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-[(benzylamino)carbonyl]phenyl}-2-fluorobenzamide](/img/structure/B5578322.png)

![7-allyl-6-(2,5-dimethyl-3-furyl)-N-[(5-methyl-2-furyl)methyl]-8-oxo-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5578344.png)

![3-[(1-{[5-(4-methylphenyl)-1H-pyrazol-3-yl]carbonyl}-4-piperidinyl)oxy]pyridine](/img/structure/B5578349.png)

![N-[(3S*,4R*)-1-isonicotinoyl-4-propyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5578366.png)

![N-({2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5578375.png)

![N-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2-(trifluoromethyl)aniline](/img/structure/B5578405.png)

![(1R*,2R*,3R*,4S*)-N-cyclopropyl-3-[(2-ethyl-3-oxo-2,8-diazaspiro[4.5]dec-8-yl)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B5578420.png)

![2-amino-5-[(tert-butylamino)methyl]-5-(hydroxymethyl)-1,3-thiazol-4(5H)-one](/img/structure/B5578429.png)

![methyl 4-{[(2-pyridinylamino)carbonothioyl]amino}benzoate](/img/structure/B5578431.png)